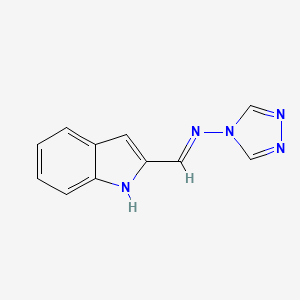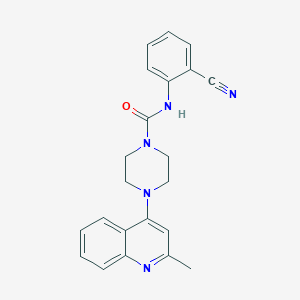
N-(1H-indol-2-ylmethylene)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ITA is a heterocyclic compound that belongs to the class of triazoles. It is a yellow crystalline powder that has a molecular formula of C10H8N6 and a molecular weight of 208.22 g/mol. ITA was first synthesized in 1978 by G. A. Russell and J. M. White, and since then, it has been extensively studied for its potential applications.
Wirkmechanismus
ITA exerts its biological activities by interacting with various molecular targets in cells. In cancer cells, ITA induces apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. ITA also inhibits the cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and upregulating cyclin-dependent kinase inhibitors (CDKIs). In bacteria and viruses, ITA inhibits the growth and replication of the microorganisms by interfering with their metabolic pathways.
Biochemical and physiological effects:
ITA has been shown to exhibit various biochemical and physiological effects in cells and organisms. In cancer cells, ITA induces DNA damage and oxidative stress, leading to the activation of various signaling pathways that regulate cell death and survival. In bacteria and viruses, ITA inhibits the production of essential biomolecules, such as nucleic acids and proteins, leading to their growth inhibition. In plants, ITA has been shown to regulate the growth and development of the plants by modulating the activity of various enzymes and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
ITA has several advantages for lab experiments, including its easy synthesis, high purity, and low cost. However, ITA has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and activity. ITA also has some toxicity concerns, which need to be addressed before its use in clinical applications.
Zukünftige Richtungen
ITA has several potential applications in various fields, including medicine, agriculture, and material science. Future research should focus on exploring the molecular targets and signaling pathways that are involved in the biological activities of ITA. Further studies are also needed to optimize the synthesis method of ITA and to improve its solubility and bioavailability. Moreover, ITA can be used as a building block for the synthesis of novel compounds with enhanced biological activities and reduced toxicity.
Synthesemethoden
ITA can be synthesized through a one-pot reaction of indole-2-carboxaldehyde and 4-amino-1,2,4-triazole in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction between the aldehyde and the amino group of the triazole, leading to the formation of ITA as the final product.
Wissenschaftliche Forschungsanwendungen
ITA has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ITA has been shown to exhibit antitumor, antiviral, and antibacterial activities. ITA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle progression. In agriculture, ITA has been studied for its potential use as a plant growth regulator and as a fungicide. In material science, ITA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Eigenschaften
IUPAC Name |
(E)-1-(1H-indol-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-11-9(3-1)5-10(15-11)6-14-16-7-12-13-8-16/h1-8,15H/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAIKVXQWSGKCO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)
![N,N-dimethyl-1-[4-(1-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenyl]ethanamine](/img/structure/B6097796.png)
![2-mercapto-3-[3-(4-morpholinyl)propyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097811.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
![1-(4-fluorobenzyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6097824.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6097830.png)
![2-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6097837.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6097838.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6097844.png)
![1-{2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6097849.png)
![(3-cyclopentylpropyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6097876.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6097880.png)
![4-{[4-(1-piperidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6097881.png)
